molecular formula C17H17N5O2 B14962572 (3-methyl-1H-pyrazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

(3-methyl-1H-pyrazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B14962572
M. Wt: 323.35 g/mol
InChI Key: WTOPPEUQKFQBAU-UHFFFAOYSA-N
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Description

3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is a complex organic compound that features a combination of pyrazole, pyrrolidine, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization of a diacylhydrazine precursor in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling of the Rings: The pyrazole and oxadiazole rings are then coupled with a pyrrolidine derivative through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole or oxadiazole derivatives.

Scientific Research Applications

3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: It is studied for its potential use in the development of novel polymers and materials with unique electronic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole-5-carboxylic acid: A simpler pyrazole derivative with similar structural features.

    1,2,4-Oxadiazole derivatives: Compounds with the oxadiazole ring, known for their diverse biological activities.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, widely studied for their pharmacological properties.

Uniqueness

3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is unique due to the combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

(5-methyl-1H-pyrazol-3-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone

InChI

InChI=1S/C17H17N5O2/c1-11-9-14(20-19-11)17(23)22-8-7-13(10-22)15-18-16(24-21-15)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3,(H,19,20)

InChI Key

WTOPPEUQKFQBAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4

Origin of Product

United States

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